2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide
描述
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O2/c1-28-13-7-8-19-16-20(11-12-22(19)28)23(29-14-5-2-6-15-29)17-27-25(30)18-31-24-10-4-3-9-21(24)26/h3-4,9-12,16,23H,2,5-8,13-15,17-18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKAQRRDGQHDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness lies in its hybrid structure, combining a fluorophenoxy acetamide core with a bicyclic tetrahydroquinoline-piperidine system. Below is a comparative analysis with related compounds:
Key Observations
Fluorophenoxy vs. Other Substituents: The 2-fluorophenoxy group in the target compound may confer greater metabolic stability compared to non-fluorinated analogs like those in . Fluorine’s electronegativity enhances resistance to oxidative degradation and improves membrane permeability . In contrast, bromocyclohexyl or thienopyrimidinone-thioether substituents (as in ) prioritize bulkier hydrophobic interactions, often favoring enzyme active-site binding.
Tetrahydroquinoline-Piperidine Hybrid System: The tetrahydroquinoline scaffold is associated with CNS activity (e.g., serotonin receptor modulation), while the piperidine-ethyl side chain may enhance solubility and blood-brain barrier penetration compared to simpler alkyl chains in .
Bioactivity Profile: Compounds with pyrazine-carboxamide or thienopyrimidinone cores () show kinase or topoisomerase inhibition, suggesting the target compound may share similar mechanisms. However, its tetrahydroquinoline-piperidine system could introduce unique selectivity for GPCRs or ion channels.
Computational and Experimental Similarity Metrics
- Tanimoto/Dice Similarity Scores: Computational analysis using MACCS or Morgan fingerprints () would likely reveal moderate similarity (Tanimoto < 0.6) between the target compound and simpler phenoxy acetamides (), but higher similarity (>0.7) with fluorinated kinase inhibitors ().
- Activity Landscape Analysis: Activity cliffs may arise when comparing the target compound to non-fluorinated analogs. For example, a single fluorine substitution could drastically increase potency against a kinase target, as seen in vs. , aligning with the "similar structure, divergent activity" paradigm .
Molecular Networking (MS/MS) : The target compound’s fragmentation pattern would cluster with fluorinated acetamides in LC-MS/MS molecular networks, as related compounds share cosine scores >0.8 for parent ion fragmentation .
常见问题
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenoxy and piperidinyl groups) and assess stereochemistry .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ ion) and detect impurities.
- HPLC-PDA : Quantify purity (>95%) and resolve co-eluting byproducts using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay Variability : Standardize in vitro protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Isomerism : Employ chiral chromatography to separate enantiomers, as stereochemistry impacts target binding .
- Cellular Context : Compare activity across cell lines (e.g., cancer vs. normal) with matched genetic backgrounds .
Advanced: What experimental strategies are recommended for identifying this compound’s molecular targets?
Q. Methodological Answer :
- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture target proteins, followed by streptavidin pull-down and LC-MS/MS identification .
- Kinase Profiling : Screen against panels of 300+ kinases to identify off-target effects (e.g., Eurofins KinaseProfiler™) .
- Molecular Dynamics (MD) : Simulate binding modes with potential targets (e.g., GPCRs or ion channels) using Schrödinger Suite or AutoDock .
Advanced: How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolite formation?
Q. Methodological Answer :
- Animal Models : Administer the compound intravenously (IV) and orally (PO) to rodents, then collect plasma at timed intervals. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin®) .
- Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) in liver microsomes .
- Tissue Distribution : Autoradiography with ¹⁴C-labeled compound to assess brain permeability or renal clearance .
Advanced: What computational approaches are effective for SAR studies of this compound?
Q. Methodological Answer :
- 3D-QSAR : Align analogs using CoMFA/CoMSIA to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .
- Free Energy Perturbation (FEP) : Predict ΔΔG for piperidinyl group modifications to optimize binding affinity .
- ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable logP (<5) and low hERG inhibition risk .
Basic: How should researchers validate the compound’s stability under varying storage conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Lyophilization : Test solubility in PBS/DMSO and assess aggregation via dynamic light scattering (DLS) .
Advanced: What strategies address discrepancies between in vitro potency and in vivo efficacy?
Q. Methodological Answer :
- Plasma Protein Binding (PPB) : Measure fu (unbound fraction) using equilibrium dialysis; low fu may explain reduced in vivo activity .
- Efflux Transporters : Test inhibition of P-gp/BCRP in Caco-2 cells to assess blood-brain barrier penetration .
- Metabolic Stability : Compare hepatic extraction ratios (EH) across species (e.g., human vs. mouse microsomes) .
Basic: How can researchers integrate this compound into existing pharmacological frameworks (e.g., kinase inhibition or GPCR modulation)?
Q. Methodological Answer :
- Pathway Analysis : Use KEGG or Reactome to map putative targets (e.g., MAPK or PI3K-Akt pathways) and design synergy studies with standard therapies .
- Gene Expression Profiling : RNA-seq of treated cells to identify downstream effectors (e.g., apoptosis markers like BAX/BCL-2) .
Advanced: What mechanistic studies are recommended to elucidate off-target effects in complex biological systems?
Q. Methodological Answer :
- CRISPR-Cas9 Screens : Perform genome-wide knockout screens to identify synthetic lethal partners .
- Thermal Proteome Profiling (TPP) : Detect target engagement by measuring protein thermal stability shifts in cell lysates .
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